molecular formula C22H28N2O6S B3019073 N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-12-2

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B3019073
M. Wt: 448.53
InChI Key: QNQOPOWBAYECRP-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemically synthesized molecule that appears to be a derivative of piperidine with substitutions that include acyl, sulfonyl, and methoxy groups. This compound is likely to be of interest due to its potential biological activity, as indicated by the study of similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related N-substituted piperidine derivatives involves a multi-step process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to a series of N-substituted acetamide derivatives bearing the piperidine moiety .

Molecular Structure Analysis

The molecular structure of N-substituted piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. The N-acyl and N-sulfonyl groups attached to the piperidine ring influence the chemical behavior of these compounds. The synthesized compounds' structures were confirmed using infrared spectroscopy (IR), electron ionization mass spectrometry (EIMS), and proton nuclear magnetic resonance ((1)H-NMR) spectral data .

Chemical Reactions Analysis

The anodic methoxylation of piperidine derivatives is a key reaction for introducing methoxy groups into the molecule. This reaction can be influenced by the type of anode used, the electrolyte present, and the current density applied during the electrochemical process. For instance, methoxylation on graphite with Et4NOTs tends to favor the formation of α-monomethoxy products, while the presence of Et4NBF4 can lead to the predominance of α,α'-dimethoxy derivatives in certain cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted piperidine derivatives are shaped by their functional groups. The presence of N-acyl and N-sulfonyl groups, as well as methoxy substituents, can affect properties such as solubility, reactivity, and the compound's ability to interact with biological targets. The electrochemical behavior of these compounds, as studied by cyclic voltammetry, provides insights into their reactivity and potential applications in synthesis . The biological activity of these compounds, as indicated by their evaluation against enzymes such as acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX), suggests that they may have pharmacological relevance .

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis Techniques : A study describes the synthesis of compounds including "N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide" using conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating significant inhibitory activities. SAR studies and molecular docking explored the mode of binding against these enzymes (Virk et al., 2018).

Antibacterial Activity

  • Antibacterial Potentials : Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds demonstrated moderate inhibitory activities against various bacterial strains, including Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa (Iqbal et al., 2017).

Enzyme Inhibition

  • Pharmacological Evaluation : A series of N-substituted derivatives were synthesized and evaluated for their antibacterial and anti-enzymatic potentials, revealing specific compounds as good inhibitors of gram-negative bacterial strains and exhibiting low potential against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Chemical Reactivity and Applications

  • Chemical Reactivity Studies : Research into the anodic methoxylation of piperidine derivatives synthesized with N-acyl and N-sulfonyl groups provided insights into chemical reactivity, which is crucial for designing compounds with specific pharmacological activities (Golub & Becker, 2015).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or areas of study.


properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-17-7-10-19(11-8-17)31(26,27)24-13-5-4-6-16(24)14-22(25)23-20-15-18(29-2)9-12-21(20)30-3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQOPOWBAYECRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

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